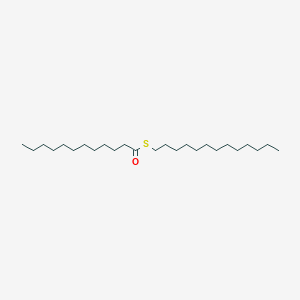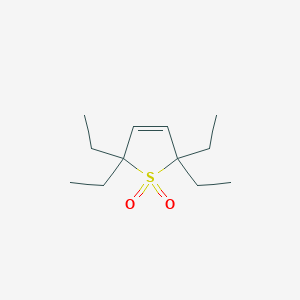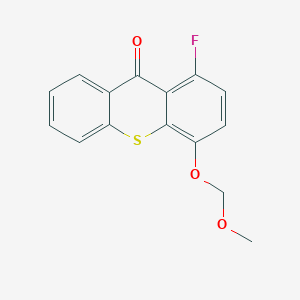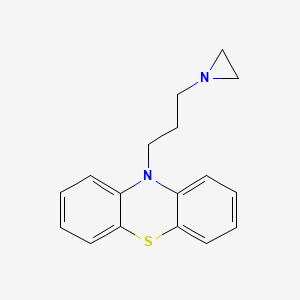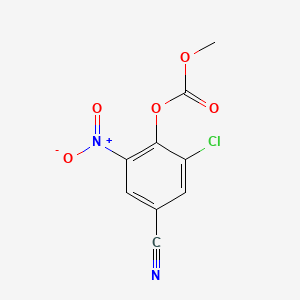
(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” is a chemical compound with the linear formula C7H7ClN2O2. Its CAS number is 69951-02-6 . This compound features a benzene ring substituted with chlorine, cyano, and nitro groups, along with a methyl carbonate moiety.
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is via benzylic substitution reactions. Here’s a simplified synthetic route:
Bromination: Start with 2-chloro-4-nitrotoluene. Brominate the benzylic position using N-bromosuccinimide (NBS) to form the corresponding benzylic bromide.
Cyanation: Treat the benzylic bromide with sodium cyanide (NaCN) to introduce the cyano group.
Nitration: Nitrate the cyano-substituted intermediate using a mixture of nitric acid and sulfuric acid to obtain the desired compound.
Industrial Production:
Industrial-scale production methods may involve variations of the above steps, optimization for yield, and purification processes.
Chemical Reactions Analysis
Reactions:
Benzylic Substitution: The benzylic position can undergo nucleophilic substitution (SN1 or SN2) due to resonance stabilization of the carbocation .
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Other Reactions: Further reactions may include oxidation or derivatization of the cyano group.
Common Reagents and Conditions:
NBS: Used for benzylic bromination.
NaCN: Used for cyano group introduction.
Nitric Acid/Sulfuric Acid: Used for nitration.
Major Products:
The major product is “(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” itself.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications.
Industry: As a precursor for dyes, agrochemicals, or materials.
Mechanism of Action
The exact mechanism of action depends on its specific application. For instance, in drug development, it may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, “(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” stands out due to its unique combination of functional groups.
Remember that further research and detailed studies are essential for a comprehensive understanding of this compound’s properties and applications
Properties
CAS No. |
111318-38-8 |
|---|---|
Molecular Formula |
C9H5ClN2O5 |
Molecular Weight |
256.60 g/mol |
IUPAC Name |
(2-chloro-4-cyano-6-nitrophenyl) methyl carbonate |
InChI |
InChI=1S/C9H5ClN2O5/c1-16-9(13)17-8-6(10)2-5(4-11)3-7(8)12(14)15/h2-3H,1H3 |
InChI Key |
GLUZHCFVZXBTDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=C(C=C(C=C1Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


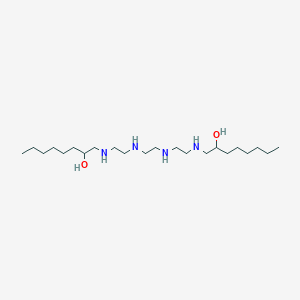
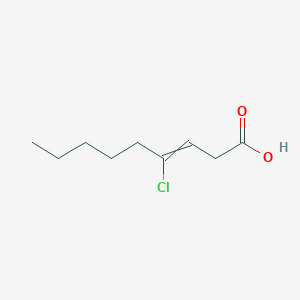
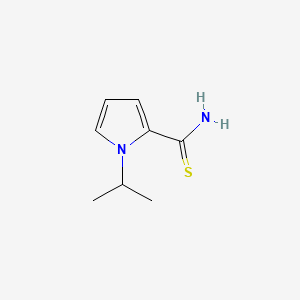
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
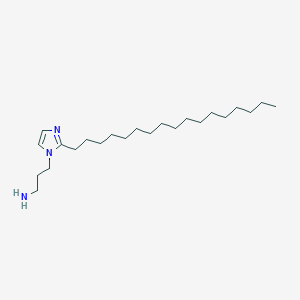
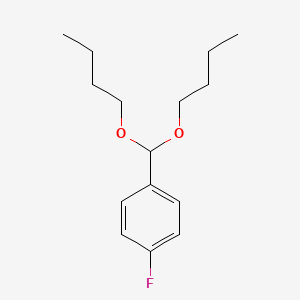
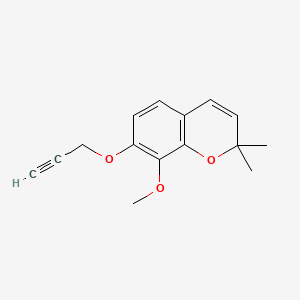
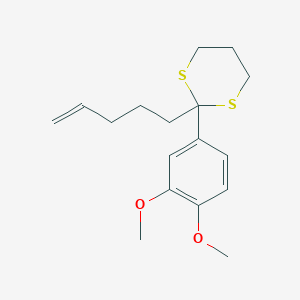
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
